7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a chloro group at the 7th position and a fluorobenzyl group at the 4th position on the benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the formation of the benzoxazepine ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-substituted aniline with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced at the 7th position through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached to the 4th position via a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base, electrophilic substitution with halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted benzoxazepine derivatives with various functional groups.
Scientific Research Applications
7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-(4-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure with a methyl group instead of a fluorine atom.
7-chloro-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorobenzyl group in 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-chloro-4-[(4-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)8-11-1-4-14(18)5-2-11/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUCIWOXQQBOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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